

A-485 in Hematological Malignancy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A-485

Cat. No.: B605051

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-485 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A-associated protein p300) and CREB-binding protein (CBP).[1][2][3] These two proteins are highly homologous and function as transcriptional co-activators, playing a crucial role in regulating gene expression through the acetylation of histone and non-histone proteins.[2][3][4] Dysregulation of p300/CBP activity has been implicated in the pathogenesis of various cancers, including hematological malignancies, making them attractive therapeutic targets.[2][4] **A-485** exerts its anti-cancer effects by competitively inhibiting the binding of acetyl-CoA to the catalytic HAT domain of p300/CBP, leading to a reduction in histone acetylation, particularly at H3K27 and H3K18, and subsequent modulation of gene expression programs that drive cancer cell proliferation and survival.[3]

These application notes provide a comprehensive overview of the use of **A-485** in hematological malignancy research, including its mechanism of action, quantitative data on its anti-proliferative activity, and detailed protocols for key in vitro and in vivo experiments.

Data Presentation

In Vitro Anti-proliferative Activity of A-485 in Hematological Malignancy Cell Lines

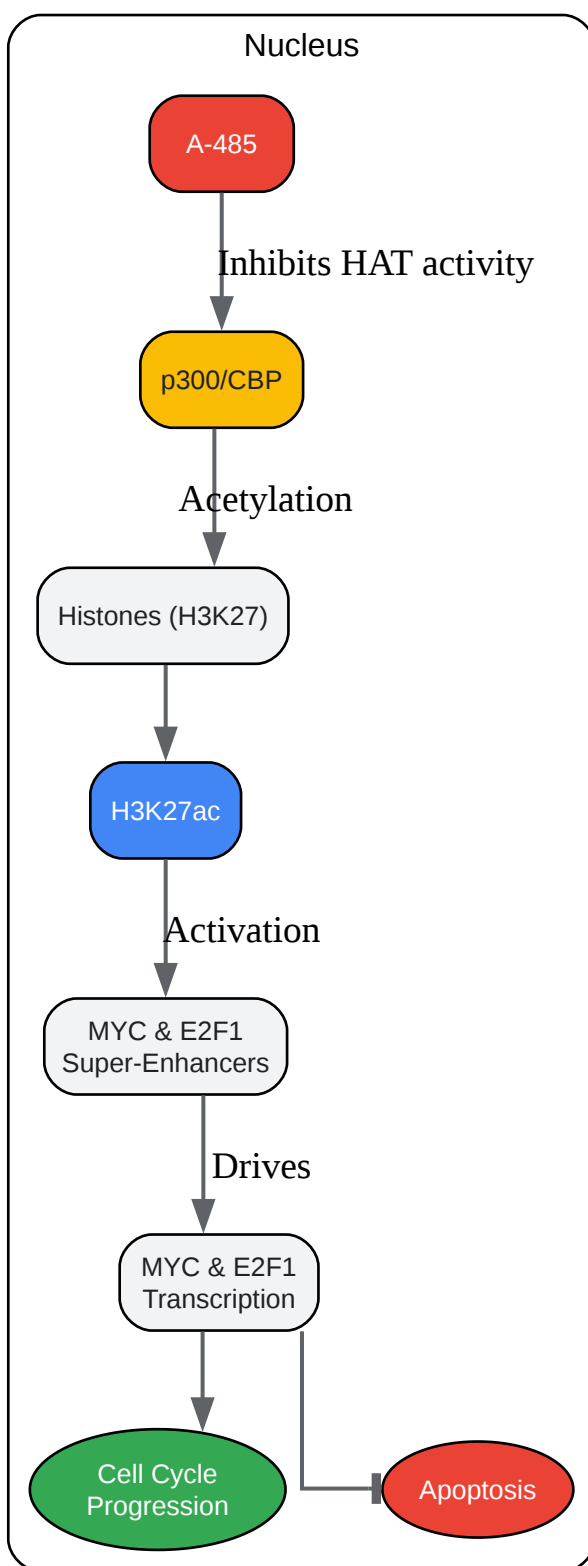
The following table summarizes the half-maximal inhibitory concentration (IC50) values of **A-485** in various hematological malignancy cell lines. This data highlights the potent and selective anti-proliferative activity of **A-485** across different subtypes of leukemia and lymphoma.

Cell Line	Hematological Malignancy Subtype	IC50 (μM)	Reference
MOLM-13	Acute Myeloid Leukemia (AML)	~0.1	[5]
MV4-11	Acute Myeloid Leukemia (AML)	~0.1	[5]
THP-1	Acute Myeloid Leukemia (AML)	~0.5	[5]
SUDHL-4	Diffuse Large B-cell Lymphoma (DLBCL)	Not explicitly found	
SUDHL-6	Diffuse Large B-cell Lymphoma (DLBCL)	Not explicitly found	
OCI-Ly1	Diffuse Large B-cell Lymphoma (DLBCL)	Not explicitly found	
OCI-Ly7	Diffuse Large B-cell Lymphoma (DLBCL)	Not explicitly found	

Note: While specific IC50 values for all listed DLBCL cell lines were not found in the initial search, studies report potent anti-proliferative effects of **A-485** in various DLBCL cells.[\[6\]](#)[\[7\]](#)

Signaling Pathways and Mechanisms of Action

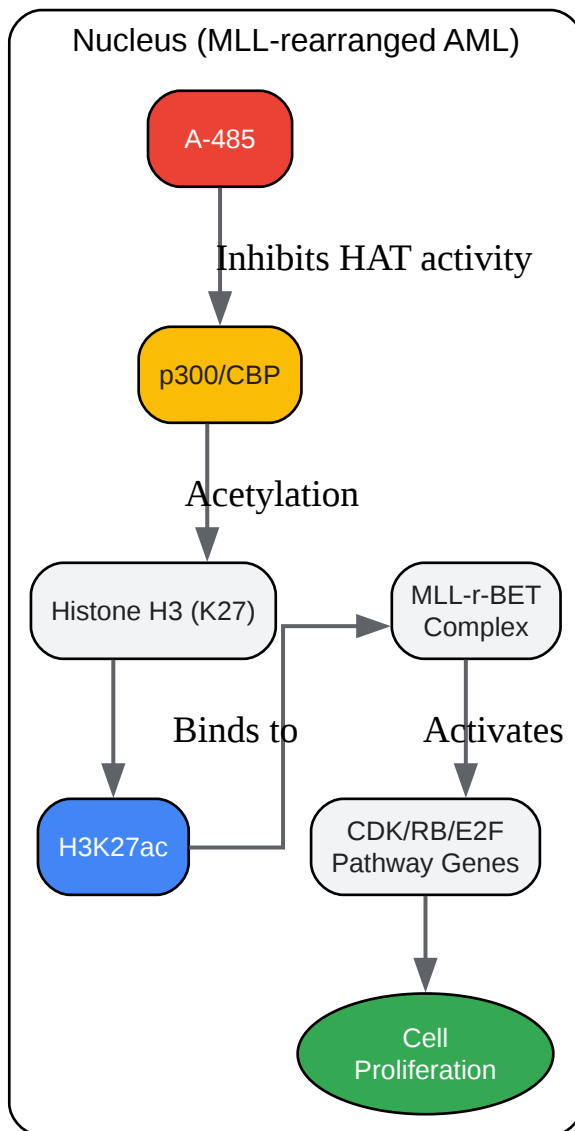
A-485's inhibition of p300/CBP histone acetyltransferase activity leads to the modulation of key oncogenic signaling pathways in hematological malignancies.



[Click to download full resolution via product page](#)

A-485 mechanism in DLBCL.

In Diffuse Large B-cell Lymphoma (DLBCL), **A-485** has been shown to downregulate the expression of the oncogenes MYC and E2F1.[6][7] This is achieved by reducing H3K27 acetylation at their super-enhancer regions, which are heavily dependent on p300/CBP activity for their activation. The subsequent decrease in MYC and E2F1 transcription leads to cell cycle arrest and induction of apoptosis.[6]



[Click to download full resolution via product page](#)

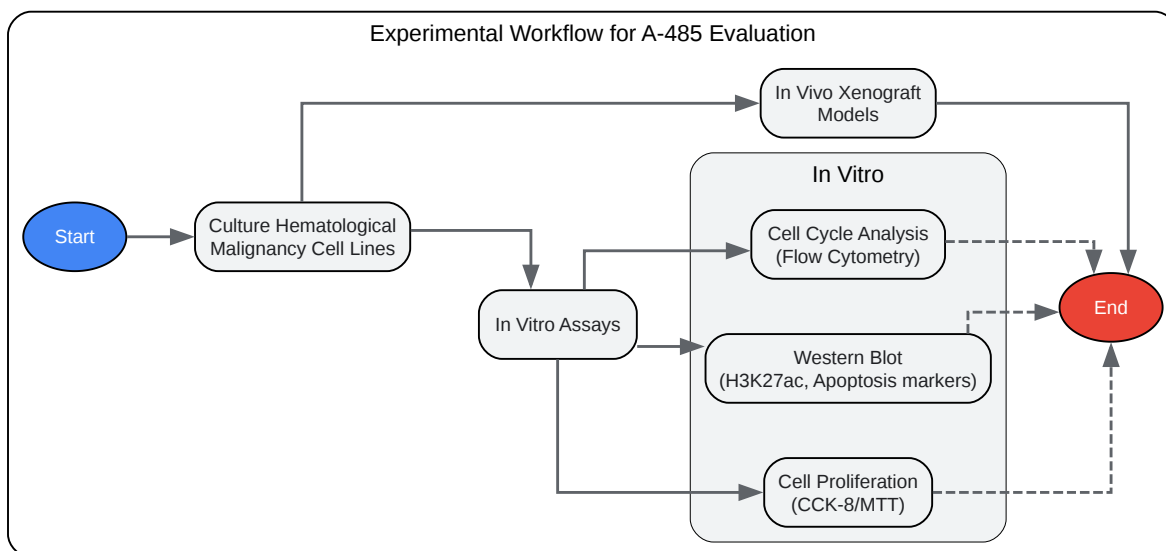
A-485 mechanism in MLL-rearranged AML.

In MLL-rearranged Acute Myeloid Leukemia (AML), the MLL-rearranged (MLL-r) fusion protein often forms a complex with BET bromodomain proteins. This complex is recruited to chromatin,

in part, through the recognition of acetylated histones. **A-485**, by reducing H3K27 acetylation, disrupts the binding of the MLL-r-BET complex to chromatin. This leads to the downregulation of target genes involved in the CDK/RB/E2F pathway, ultimately inhibiting leukemia cell proliferation.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of **A-485** in hematological malignancy research.



[Click to download full resolution via product page](#)

General experimental workflow.

Cell Proliferation Assay (CCK-8 or MTT)

This protocol is for determining the anti-proliferative effect of **A-485** on hematological malignancy cell lines.

Materials:

- Hematological malignancy cell lines (e.g., MOLM-13, MV4-11, THP-1 for AML; SUDHL-4, OCI-Ly7 for DLBCL)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **A-485** (dissolved in DMSO to a stock concentration of 10 mM)
- 96-well clear flat-bottom plates
- Cell Counting Kit-8 (CCK-8) or MTT reagent
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest cells in the logarithmic growth phase and perform a cell count.
 - Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
 - Include wells for vehicle control (DMSO) and blank (medium only).
- **A-485** Treatment:
 - Prepare serial dilutions of **A-485** in complete culture medium to achieve final concentrations ranging from 0.01 μ M to 10 μ M.
 - After 24 hours of cell seeding (to allow for cell adherence and recovery), add 100 μ L of the **A-485** dilutions to the respective wells. The final volume in each well will be 200 μ L.
 - For the vehicle control wells, add medium containing the same concentration of DMSO as the highest **A-485** concentration well.
- Incubation:
 - Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

- Cell Viability Measurement:
 - For CCK-8 Assay: Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
 - For MTT Assay: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm.
- Data Analysis:
 - Subtract the absorbance of the blank wells from all other wells.
 - Calculate the percentage of cell viability for each **A-485** concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the **A-485** concentration and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis for Histone Acetylation

This protocol is for assessing the effect of **A-485** on the levels of H3K27 and H3K18 acetylation.

Materials:

- Hematological malignancy cell lines
- **A-485**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies: anti-H3K27ac, anti-H3K18ac, anti-total Histone H3 (as a loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 6-well plates and treat with various concentrations of **A-485** (e.g., 0.1, 1, 10 μ M) and a vehicle control for 6-24 hours.
 - Harvest the cells and wash with ice-cold PBS.
 - Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein (20-30 μ g) per lane onto an SDS-PAGE gel.
 - Run the gel and transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane in blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-H3K27ac, diluted 1:1000 in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.
- Detection:
 - Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
 - Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.

In Vivo Xenograft Model for Hematological Malignancies

This protocol describes a general procedure for evaluating the in vivo efficacy of **A-485** in a subcutaneous xenograft model.

Materials:

- Immunodeficient mice (e.g., NOD/SCID or NSG mice)
- Hematological malignancy cell line (e.g., MOLM-13 for AML, SUDHL-6 for DLBCL)
- Matrigel (optional, for some cell lines)
- **A-485**
- Vehicle solution (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement

Procedure:

- Tumor Cell Implantation:
 - Resuspend $5-10 \times 10^6$ tumor cells in 100 μL of sterile PBS or a 1:1 mixture of PBS and Matrigel.
 - Inject the cell suspension subcutaneously into the flank of each mouse.
- Tumor Growth and Treatment Initiation:

- Monitor the mice for tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **A-485 Administration:**
 - Prepare **A-485** in the vehicle solution at the desired concentration.
 - Administer **A-485** to the treatment group via oral gavage or intraperitoneal injection at a dose of, for example, 50 mg/kg, once or twice daily.
 - Administer the vehicle solution to the control group following the same schedule.
- **Monitoring and Endpoint:**
 - Continue to monitor tumor volume and body weight of the mice throughout the study.
 - The study endpoint may be reached when tumors in the control group reach a predetermined maximum size, or after a specific duration of treatment.
- **Tissue Analysis:**
 - At the end of the study, euthanize the mice and excise the tumors.
 - Tumor tissues can be used for further analysis, such as Western blotting for histone acetylation marks or immunohistochemistry for proliferation and apoptosis markers.

Conclusion

A-485 is a valuable research tool for investigating the role of p300/CBP in hematological malignancies. Its potent and selective inhibitory activity allows for the elucidation of downstream signaling pathways and provides a strong rationale for the therapeutic targeting of these histone acetyltransferases. The protocols provided herein offer a framework for researchers to effectively utilize **A-485** in their studies to further understand and potentially develop new treatments for leukemia, lymphoma, and other hematological cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CBP/p300 acetyltransferase activity in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p300/CBP and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The epigenetic regulators CBP and p300 facilitate leukemogenesis and represent therapeutic targets in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting EP300 in diffuse large b-cell lymphoma: efficacy of A485 and synergistic effects with XPO1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting EP300 in diffuse large b-cell lymphoma: efficacy of A485 and synergistic effects with XPO1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A-485 in Hematological Malignancy Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605051#a-485-in-hematological-malignancy-research-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com